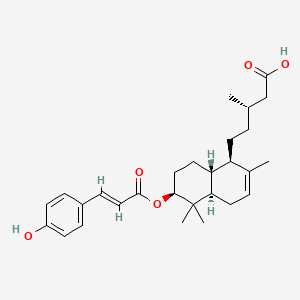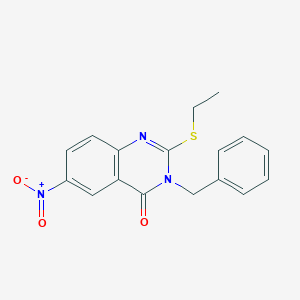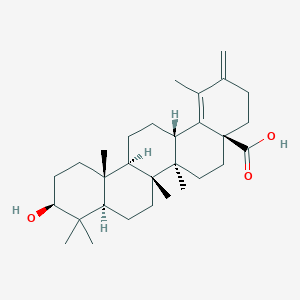
Harbinatic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harbinatic acid is a novel diterpenoid compound identified as a potent inhibitor of DNA polymerase beta. Its structure is established as 3 alpha-O-trans-p-coumaroyl-7-labden-15-oic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of harbinatic acid involves several steps, starting from the precursor labden-15-oic acid. The key step in the synthesis is the esterification of labden-15-oic acid with trans-p-coumaric acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Harbinatic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Harbinatic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its potential as a DNA polymerase beta inhibitor, which could have implications in cancer research and treatment.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new anticancer drugs.
Mechanism of Action
Harbinatic acid exerts its effects primarily by inhibiting DNA polymerase beta This enzyme plays a crucial role in DNA repair and replicationThe molecular targets and pathways involved include the DNA repair machinery and associated signaling pathways .
Comparison with Similar Compounds
Harbinatic acid is unique compared to other similar compounds due to its specific structure and potent inhibitory activity against DNA polymerase beta. Similar compounds include:
These compounds also exhibit biological activities but differ in their chemical structures and specific mechanisms of action .
Properties
Molecular Formula |
C28H38O5 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(3S)-5-[(1R,4aR,6S,8aR)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,5,5-trimethyl-4,4a,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H38O5/c1-18(17-26(30)31)5-12-22-19(2)6-14-24-23(22)13-15-25(28(24,3)4)33-27(32)16-9-20-7-10-21(29)11-8-20/h6-11,16,18,22-25,29H,5,12-15,17H2,1-4H3,(H,30,31)/b16-9+/t18-,22-,23+,24+,25-/m0/s1 |
InChI Key |
ZSKLTPLHCIUPKA-LOWUFNJHSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H]([C@H]1CC[C@H](C)CC(=O)O)CC[C@@H](C2(C)C)OC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CCC2C(C1CCC(C)CC(=O)O)CCC(C2(C)C)OC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)



![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)

![3-benzyl-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B10842878.png)



![3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol](/img/structure/B10842898.png)



